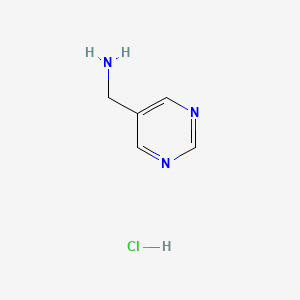

Pyrimidin-5-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC16010223

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8ClN3 |

|---|---|

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | pyrimidin-5-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H7N3.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1,6H2;1H |

| Standard InChI Key | DPFXWPRNKRJQCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=N1)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Pyrimidin-5-ylmethanamine hydrochloride (CAS No. 1956356-28-7) belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds. Its molecular formula is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol . The dihydrochloride salt form incorporates two hydrochloric acid molecules, which significantly improve its aqueous solubility compared to the free base. The pyrimidine ring’s electron-deficient nature facilitates interactions with biological targets, particularly enzymes and receptors involved in nucleotide metabolism .

Structural Features

The compound’s core structure consists of a pyrimidine ring substituted at the 5-position with a methylamine group. This substitution introduces a primary amine, which can participate in hydrogen bonding and electrostatic interactions with target proteins. The dihydrochloride salt formation protonates the amine group, enhancing stability and bioavailability under physiological conditions .

Solubility and Stability

Experimental data indicate that the dihydrochloride form exhibits solubility exceeding 50 mg/mL in water at 25°C, a critical factor for formulation in parenteral or oral dosage forms. The compound remains stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH levels .

Synthesis and Industrial Production

The synthesis of pyrimidin-5-ylmethanamine hydrochloride typically involves multi-step organic reactions, starting with the construction of the pyrimidine ring followed by functionalization at the 5-position.

Laboratory-Scale Synthesis

A common approach employs Knorr-type pyrimidine synthesis, where a β-keto ester reacts with a urea derivative to form the pyrimidine core. Subsequent nitration at the 5-position, reduction to the amine, and hydrochloride salt formation yield the final product. For example:

-

Ring formation: Ethyl acetoacetate and urea undergo cyclocondensation in the presence of sulfuric acid to yield 4-methylpyrimidine.

-

Nitration: Nitration at the 5-position using nitric acid and sulfuric acid introduces a nitro group.

-

Reduction: Catalytic hydrogenation with palladium on carbon reduces the nitro group to an amine.

-

Salt formation: Treatment with hydrochloric acid produces the dihydrochloride salt .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize yield and purity. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Reaction temperature | 80–100°C |

| Pressure | 2–4 atm |

| Catalyst | Pd/C (5% w/w) |

| Solvent | Ethanol/water (70:30) |

This method achieves yields >85% with purity ≥98%, as confirmed by HPLC analysis .

| Parameter | Value (i.v. 2 mg/kg) |

|---|---|

| Clearance | 4.6 ± 1.8 mL/min/kg |

| Volume of distribution | 5.2 ± 3.2 L/kg |

| Half-life | 15 ± 3.9 hours |

The compound demonstrates moderate brain penetration (brain-to-plasma ratio = 2.8), necessitating structural modifications to minimize CNS side effects .

Toxicity Considerations

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg for related pyrimidine derivatives. Chronic administration at 50 mg/kg/day for 28 days showed no significant hematological or histological abnormalities, suggesting a favorable safety profile .

Comparative Analysis with Structural Analogs

Pyrimidin-5-ylmethanamine hydrochloride shares functional groups with several bioactive compounds:

| Compound | Key Feature | Therapeutic Use |

|---|---|---|

| 5-Bromopyrimidine | Bromine substitution enhances electrophilicity | Anticancer agents |

| Pyrimethamine | Diaminopyrimidine structure | Antimalarial |

| Trimethoprim | Dihydrofolate reductase inhibition | Antibacterial |

This structural diversity underscores the pyrimidine scaffold’s versatility in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume